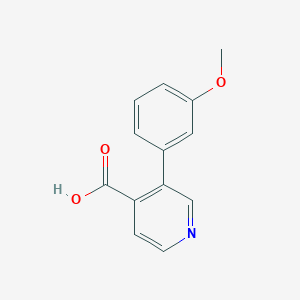

3-(3-Methoxyphenyl)isonicotinic acid

Vue d'ensemble

Description

3-(3-Methoxyphenyl)isonicotinic acid is a derivative of isonicotinic acid . It is an organic compound with the molecular formula C13H11NO3 . It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Molecular Structure Analysis

The molecular structure of 3-(3-Methoxyphenyl)isonicotinic acid can be analyzed using various methods such as Ab initio and density functional theory (DFT/B3LYP) levels of theory . These methods allow for a complete relaxation in the potential energy surface using varied basis set .Applications De Recherche Scientifique

- Researchers have synthesized unsymmetrical porphyrins containing an isonicotinic acid moiety along with phenyl, methoxyphenyl, or chlorophenyl groups . These compounds were characterized using techniques such as NMR, MS, IR, and UV-Vis.

- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (a metabolite of caffeine) demonstrates high antioxidant activity . It serves as a sensitive biomarker for assessing coffee consumption.

- Novel self-assemblies based on double-deck dyes, including ZnTPP-Wi (i = 1–3), have been synthesized and applied in DSSCs .

- Nitrogen-containing six-membered heterocyclic compounds derived from isoniazid and nicotinic acid hydrazide have been studied for their antimicrobial properties .

- Porphyrins, including those containing isonicotinic acid, participate in supramolecular self-assembly processes .

Porphyrin Chemistry and Semiconductor Materials

Antioxidant Activity and Caffeine Metabolism

Dye-Sensitized Solar Cells (DSSCs)

Drug Discovery and Antimicrobial Activities

Supramolecular Self-Assembly and Molecular Logic Devices

Optical Sensors and Photodynamic Therapy

Mécanisme D'action

Target of Action

It is structurally similar to isoniazid , a well-known antibiotic used to treat mycobacterial infections . Isoniazid is known to be active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . Therefore, it is plausible that 3-(3-Methoxyphenyl)isonicotinic acid may have similar targets.

Mode of Action

Drawing parallels from isoniazid, it can be inferred that it might also be a prodrug that needs to be activated by bacterial catalase . Once activated, it could potentially inhibit the synthesis of mycolic acids, an essential component of the bacterial cell wall . This results in the disruption of cell wall synthesis, leading to the death of the bacteria.

Biochemical Pathways

Based on its structural similarity to isoniazid, it might affect the mycolic acid biosynthesis pathway in mycobacteria .

Pharmacokinetics

Isoniazid, a structurally similar compound, is known to be acetylated by n-acetyl transferase to n-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .

Result of Action

If it acts similarly to isoniazid, it could lead to the death of mycobacteria by disrupting the synthesis of their cell walls .

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-10-4-2-3-9(7-10)12-8-14-6-5-11(12)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLROODMIKZKDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540643 | |

| Record name | 3-(3-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyphenyl)isonicotinic acid | |

CAS RN |

100004-80-6 | |

| Record name | 3-(3-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

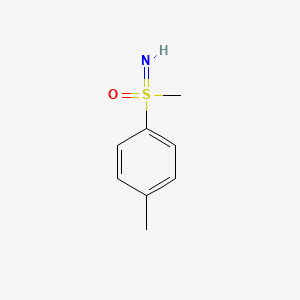

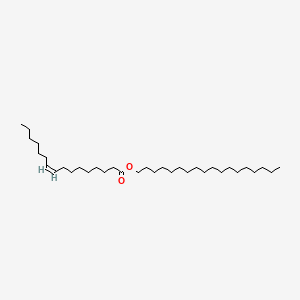

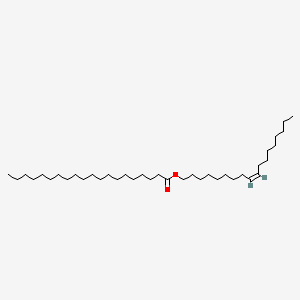

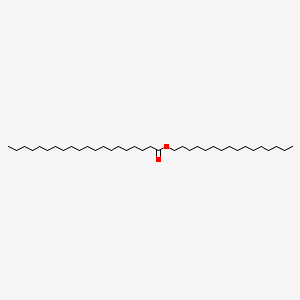

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]-](/img/structure/B3044261.png)

![12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid](/img/structure/B3044266.png)